![molecular formula C11H15ClFNO2 B1452016 Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate hydrochloride CAS No. 1209305-92-9](/img/structure/B1452016.png)
Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate hydrochloride
概要
説明
“Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate hydrochloride” is a chemical compound with the CAS Number: 1209305-92-9 . It has a molecular weight of 247.7 and its IUPAC name is methyl 3-amino-2-(4-fluorobenzyl)propanoate hydrochloride . The compound is used in scientific research and offers diverse applications, from studying drug interactions to investigating neurological disorders.
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14FNO2.ClH/c1-15-11(14)9(7-13)6-8-2-4-10(12)5-3-8;/h2-5,9H,6-7,13H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .科学的研究の応用
Synthesis and Antidepressive Activity : Tao Yuan (2012) synthesized 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, a compound related to Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate hydrochloride, to explore its antidepressant activities. The compound showed promising results in mice forced swimming tests, suggesting its potential for further investigation in antidepressant activity (Tao Yuan, 2012).
Chemical Synthesis for Medical Imaging : Luo et al. (2019) reported the automated synthesis of a radiopharmaceutical targeting the sphingosine-1 phosphate receptor 1 (S1P1), which is clinically relevant for multiple sclerosis. The synthesis involved a compound structurally related to this compound, highlighting its utility in developing new imaging agents (Luo et al., 2019).
Cancer Research : Mete et al. (2007) synthesized a series of 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, chemically related to the compound , as potential potent cytotoxic agents. This research underlines the compound's relevance in the synthesis of agents that might be used in cancer treatment (Mete et al., 2007).
Antibacterial Applications : Hu et al. (2006) explored the antibacterial activity of amino-heterocyclic compounds, highlighting the potential of this compound derivatives in this area. The study showed that these compounds exhibited significant antibacterial activities, suggesting their use in developing new antibacterial agents (Hu et al., 2006).
Synthesis of Neurokinin-1 Receptor Antagonists : Harrison et al. (2001) synthesized a high-affinity, orally active h-NK(1) receptor antagonist, which is relevant for clinical efficacy in emesis and depression. The synthesis involved a compound similar to this compound, illustrating its role in the development of new therapeutic agents (Harrison et al., 2001).
Safety and Hazards
作用機序
Target of Action
It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been found to interact with their targets, causing changes in cellular processes and functions . The interaction often involves binding to the target receptor, which triggers a cascade of biochemical reactions within the cell .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, leading to diverse biological activities .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar compounds have been found to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
It is known that factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .
生化学分析
Biochemical Properties
Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, potentially acting as a substrate or inhibitor. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, thereby influencing its activity. This compound’s interactions with proteins can also affect protein folding and stability, which are crucial for proper cellular function .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can affect cellular processes such as proliferation, differentiation, and apoptosis. Additionally, its impact on cellular metabolism can alter the production and utilization of key metabolites, thereby influencing overall cell health and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to enzyme inhibition or activation. These binding interactions can result in conformational changes in the target biomolecule, thereby altering its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability and degradation, which are important factors for long-term studies. The compound’s stability can be influenced by factors such as temperature, pH, and exposure to light. Over time, degradation products may form, which can have different biochemical properties and effects on cellular function. Long-term studies in vitro or in vivo have shown that this compound can have sustained effects on cellular processes, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Toxic effects at high doses can include cellular damage, disruption of metabolic processes, and adverse effects on organ function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors that are part of amino acid metabolism, influencing metabolic flux and metabolite levels. These interactions can affect the synthesis and degradation of key metabolites, thereby altering overall metabolic balance. The compound’s involvement in these pathways can have downstream effects on cellular function and health .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within specific cellular compartments or tissues. The distribution of this compound can affect its overall bioavailability and efficacy in biochemical studies .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biochemical effects. For example, localization to the mitochondria can affect mitochondrial function and energy production .
特性
IUPAC Name |
methyl 2-(aminomethyl)-3-(4-fluorophenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-15-11(14)9(7-13)6-8-2-4-10(12)5-3-8;/h2-5,9H,6-7,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZBLSLEASNJEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 1-benzyl-4-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)pyrrolidine-3-carboxylate](/img/structure/B1451933.png)
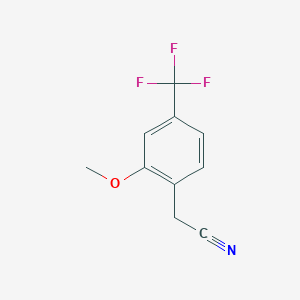
![1-(4-Methoxybenzyl)-6-((trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1451935.png)
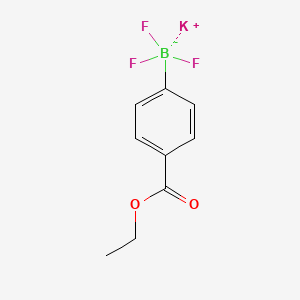
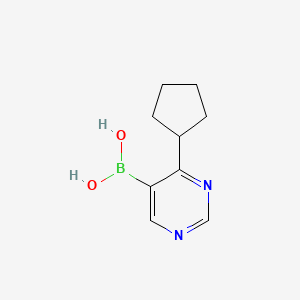
![Methyl 7-cyclopropyl-1-ethyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1451939.png)
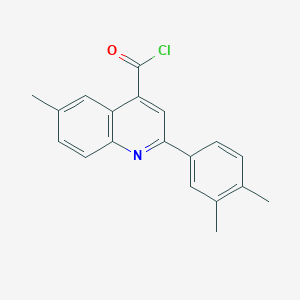
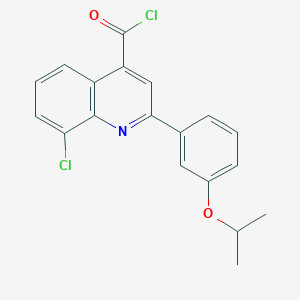

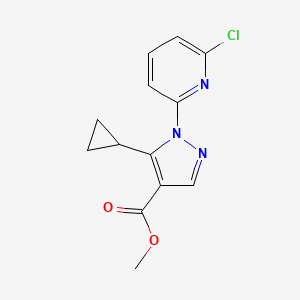

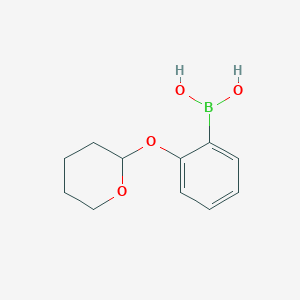

![3-Methoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1451955.png)
